3-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-amine
Overview
Description
3-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-amine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Tetrahydrobenzo[b]pyrans
- Research highlights the significance of tetrahydrobenzo[b]pyrans, a class of heterocyclic compounds, in organic chemistry and pharmacology. Organocatalysts are used for three-component condensation processes involving dimedone, aldehydes, and malononitrile, emphasizing green chemistry principles (H. Kiyani, 2018).
Pyrazole Heterocycles in Medicinal Chemistry
- Pyrazole heterocycles are identified as pharmacophores due to their extensive biological activities, such as anticancer, analgesic, and anti-inflammatory properties. Their synthesis involves condensation and cyclization steps, highlighting their role in medicinal chemistry (A. M. Dar & Shamsuzzaman, 2015).
Pyrazoline Derivatives for Anticancer Applications
- The study of pyrazoline derivatives, known for their anticancer activities, emphasizes the potential of these compounds in pharmaceutical research. Pyrazolines, being electron-rich nitrogen carriers, show significant biological effects, encouraging further exploration for anticancer applications (Pushkar Kumar Ray et al., 2022).
Amine-Functionalized Sorbents for PFAS Removal
- Amine-containing sorbents offer alternative solutions for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies, demonstrating the environmental applications of amine-functionalized materials in treating water contaminants (M. Ateia et al., 2019).
Pyrazoline Chemistry in Heterocyclic Synthesis
- The reactivity of pyrazoline derivatives for synthesizing a wide range of heterocyclic compounds, including anticancer agents, showcases their versatility and potential in drug discovery and development (M. A. Gomaa & H. Ali, 2020).
Properties
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7-8(4-3-5-9)6-11(2)10-7/h6H,3-5,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXRHTHFNVESCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CCCN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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